5-(4-methoxyphenyl)-3(2H)-Pyridazinone
Overview
Description
5-(4-methoxyphenyl)-3(2H)-Pyridazinone is a heterocyclic compound that belongs to the pyridazinone family. This compound is characterized by a pyridazinone ring substituted with a 4-methoxyphenyl group. Pyridazinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-methoxyphenyl)-3(2H)-Pyridazinone typically involves the reaction of 4-methoxybenzoyl hydrazine with α,β-unsaturated carbonyl compounds under acidic or basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the pyridazinone ring.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(4-methoxyphenyl)-3(2H)-Pyridazinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridazinone ring to dihydropyridazinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridazinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of dihydropyridazinone derivatives.
Substitution: Formation of substituted pyridazinone derivatives with diverse functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-(4-methoxyphenyl)-3(2H)-Pyridazinone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to altered biochemical pathways. Additionally, it can interact with cellular receptors to modulate signal transduction pathways, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
4,5-Dihydro-3(2H)pyridazinones: These compounds share a similar core structure but differ in the degree of saturation and substitution patterns.
Pyridopyridazine derivatives: These compounds have a fused pyridine-pyridazine ring system and exhibit similar biological activities.
Uniqueness
5-(4-methoxyphenyl)-3(2H)-Pyridazinone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-methoxyphenyl group enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C11H10N2O2 |
---|---|
Molecular Weight |
202.21 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)-1H-pyridazin-6-one |
InChI |
InChI=1S/C11H10N2O2/c1-15-10-4-2-8(3-5-10)9-6-11(14)13-12-7-9/h2-7H,1H3,(H,13,14) |
InChI Key |
NTNZXFMXORZHOP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)NN=C2 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.